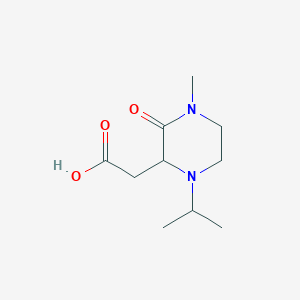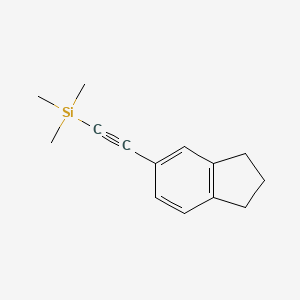
2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
Vue d'ensemble
Description
2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (IMPA) is a compound found in nature that has been studied for its potential use in a variety of scientific applications. IMPA is a derivative of the amino acid lysine and is a member of the piperazinylacetic acid family. It is a white, crystalline solid that is slightly soluble in water and has a molecular weight of 201.3 g/mol. IMPA has been extensively studied in the fields of biochemistry and physiology and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Antibacterial Agents
- Pyrido(2,3-d)pyrimidine antibacterial agents : A study focused on the synthesis of pyrido(2,3-d)pyrimidine derivatives, including compounds related to 2-(1-piperazinyl) derivatives, which showed significant in vitro and in vivo antibacterial activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Synthesis and Properties of Derivatives
- N-Phenyl derivatives of pyridazines : Research into the synthesis of N-phenyl derivatives of pyridazines, including the interaction with compounds like 2-(1-piperidino)- and 2-(4-methyl-1-piperazinyl)-6-methyl-3,4-pyridinedicarboximides, revealed pharmacologically active compounds (Śladowska et al., 1998).
- Synthesis of novel annelated 2-oxopiperazines : This study discussed the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of new heterocyclic systems, demonstrating the versatility of such compounds in organic synthesis (Svetlana et al., 2015).
Anti-inflammatory and Analgesic Properties
- Indan-5-acetic acid derivatives : The synthesis of various 2-alkyl-indan-5-acetic acids, including derivatives with potential anti-inflammatory and analgesic properties, highlights the potential medicinal applications of these compounds (Teulon et al., 1978).
Synthesis of Quinazolin Derivatives
- Novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters : This research demonstrates the synthesis of quinazolin derivatives, emphasizing the structural diversity achievable with piperazine-based compounds (Acharyulu et al., 2009).
Anti-HIV Quinolone Derivatives
- Enantioseparation of quinolones : A study focusing on the enantioseparation of quinolones, including compounds with piperazinyl groups, contributes to the development of anti-HIV medications (Natalini et al., 2011).
Propriétés
IUPAC Name |
2-(4-methyl-3-oxo-1-propan-2-ylpiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)12-5-4-11(3)10(15)8(12)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAZABPWHOPGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(C(=O)C1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)




![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)


![(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B1394929.png)

![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)